アクリルアミドグリコール酸

概要

説明

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- (AHP) is a naturally occurring organic compound found in various plants and animals. It is an important component of the human body and plays a role in numerous biological processes. AHP is an important intermediate in the synthesis of other compounds, such as fatty acids and amino acids. AHP is also a key component in the formation of the neurotransmitter acetylcholine. In addition, AHP is known to have antioxidant, anti-inflammatory, and anti-cancer properties.

科学的研究の応用

生体医療用途におけるハイドロゲル形成

アクリルアミドグリコール酸は、大量の水または生物学的流体を吸収できる3次元高分子ネットワークであるハイドロゲルの合成に使用されます。これらのハイドロゲルは、自然な組織環境を模倣できるため、生体医療分野で大きな可能性を秘めています。 薬物送達システム、特に徐放または制御放出製剤に使用でき、薬物は一定の速度で一定期間にわたって放出されます .

組織工学

この化合物は、ハイドロゲルを形成する役割を組織工学にも果たします。ハイドロゲルは、細胞の成長と増殖を支える足場を提供し、組織の再生を促進します。 この用途は、人工臓器の開発と損傷した組織の修復、たとえば火傷や傷の治療に不可欠です .

抗菌用途

アクリルアミドグリコール酸から合成されたハイドロゲルは、抗菌剤で埋め込むことができます。 これらのハイドロゲルは、医療機器や傷の細菌感染を予防するコーティングまたはドレッシングとして使用でき、これにより治癒過程が促進され、感染のリスクが軽減されます .

がん治療

この化合物は、pH応答性半相互貫入ポリマーハイドロゲルの作成に役立ちます。これらのハイドロゲルは、がん細胞への化学療法剤の標的送達に使用でき、健康な細胞への影響を最小限に抑え、副作用を軽減します。 これらのハイドロゲルは、多剤耐性菌を不活性化するためにも使用でき、患者の免疫システムが弱体化しているため、がん治療では大きな懸念事項となっています .

診断とバイオイメージング

アクリルアミドグリコール酸ベースのハイドロゲルは、診断とバイオイメージング用途に使用できます。 これらのハイドロゲルは、特定の生物学的刺激に反応するように設計できるため、MRIなどのイメージング技術の造影剤の作成に役立ち、さまざまな疾患の診断を支援します .

ナノコンポジット形成

この化合物は、ハイドロゲルマトリックスに無機ナノ粒子または金属を組み込むことで、ナノコンポジットを形成するために使用されます。 これらのナノコンポジットは、機械的特性が向上しており、薬物送達の担体としての用途や、医療用途の高度な生体材料の開発など、さまざまな用途に使用できます .

Safety and Hazards

作用機序

Acrylamidoglycolic acid, also known as Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- or 2-Acrylamidoglycolic acid, is a compound with a wide range of applications, particularly in the field of polymer science . This article aims to provide a comprehensive overview of its mechanism of action, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known to be used in the synthesis of ph-responsive, semi-interpenetrating polymer hydrogels . These hydrogels have applications in controlled drug release and antimicrobial activity .

Mode of Action

Acrylamidoglycolic acid interacts with its targets through the process of polymerization . It is used in the synthesis of polymers via free radical polymerization . The resulting polymers exhibit pH-responsive behavior, which is crucial for their application in drug delivery systems .

Biochemical Pathways

The biochemical pathways affected by Acrylamidoglycolic acid are primarily related to its role in the synthesis of polymers . The polymers synthesized using Acrylamidoglycolic acid can respond to changes in pH, which can affect various biochemical pathways related to drug delivery and antimicrobial activity .

Pharmacokinetics

The polymers synthesized using acrylamidoglycolic acid are known to exhibit controlled drug release behavior , which suggests that the compound may have significant implications for drug bioavailability.

Result of Action

The molecular and cellular effects of Acrylamidoglycolic acid’s action are primarily observed in its role in the synthesis of pH-responsive polymers . These polymers can encapsulate drugs and release them in a controlled manner in response to changes in pH . Additionally, these polymers exhibit antimicrobial activity, suggesting that Acrylamidoglycolic acid may have a role in combating multi-drug-resistant bacteria .

Action Environment

The action of Acrylamidoglycolic acid is influenced by environmental factors such as pH . The polymers synthesized using Acrylamidoglycolic acid are pH-responsive, meaning their behavior changes in response to the acidity or alkalinity of their environment . This property is crucial for their application in drug delivery systems, where the release of the encapsulated drug needs to be controlled based on the pH of the target site .

特性

IUPAC Name |

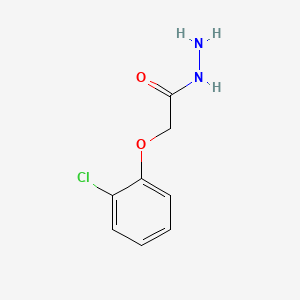

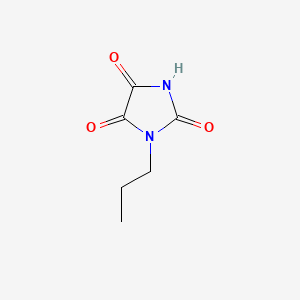

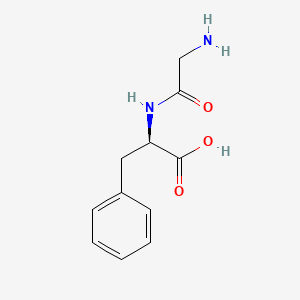

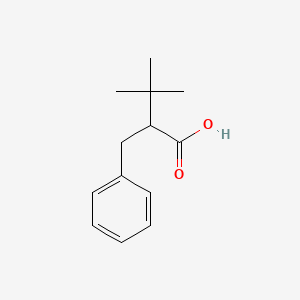

2-hydroxy-2-(prop-2-enoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-2-3(7)6-4(8)5(9)10/h2,4,8H,1H2,(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYTXADIGVEHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70748-29-7 | |

| Record name | Poly(acrylamidoglycolic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70748-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00863935 | |

| Record name | Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6737-24-2 | |

| Record name | 2-Acrylamidoglycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6737-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-hydroxy-2-((1-oxo-2-propen-1-yl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006737242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxy[(1-oxoallyl)amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。